![molecular formula C11H7BrClNO2 B2372310 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide CAS No. 1504806-61-4](/img/structure/B2372310.png)
5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide
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Overview
Description
5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide is a compound with the molecular formula C11H7BrClNO2 . It is a furan derivative, which is a class of organic compounds containing a furan ring . The furan ring in this compound is substituted at the 2-position with an anilide .
Molecular Structure Analysis
The molecular weight of 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide is 300.53 g/mol . The InChI string representation of its structure isInChI=1S/C11H7BrClNO2/c12-6-1-2-7 (8 (13)5-6)9-3-4-10 (16-9)11 (14)15/h1-5H, (H2,14,15)
. The Canonical SMILES representation is C1=CC (=C (C=C1Br)Cl)C2=CC=C (O2)C (=O)N
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 300.53 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 298.93487 g/mol . The Topological Polar Surface Area is 56.2 Ų . The Heavy Atom Count is 16 . The Formal Charge is 0 .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including “5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide”, have been recognized for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents . These compounds exhibit a wide range of advantageous biological and pharmacological characteristics, making them effective in the fight against bacterial strain-caused infection .
Antimicrobial Activity
The antimicrobial activity of furan derivatives is another significant application. The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds . Furan-containing compounds, including “5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide”, could be potential candidates for this purpose .
Anti-inflammatory Activity
Furan derivatives have also been found to have anti-inflammatory properties . This makes “5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide” a potential candidate for the development of new anti-inflammatory drugs .
Antidepressant Therapeutic Applications
Furan derivatives, including “5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide”, have demonstrated potential in antidepressant therapeutic areas . This suggests that these compounds could be used in the development of new antidepressant medications .
Analgesic Applications
Another potential application of “5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide” is in the field of analgesics . Furan derivatives have shown potential in this area, suggesting that they could be used in the development of new pain-relieving medications .
Antiviral Activity
Indole derivatives, which are structurally similar to furan derivatives, have shown antiviral activity . While specific research on the antiviral activity of “5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide” is not available, it’s possible that this compound could also have potential in this area .
Future Directions
Furan-2-carboxamide derivatives have shown interesting antihyperlipidemic, anti-breast cancer, antibacterial, antimicrobial, and antifungal activities . Therefore, the development of new synthetic methods to construct molecular libraries based on bioactive natural products, such as 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide, could be a promising direction for future research .
Mechanism of Action
Target of Action
The primary target of 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
It is known that mapks are activated by dual phosphorylation at tyrosine and threonine residues, and they regulate their substrates by phosphorylation
Biochemical Pathways
MAPK10 is involved in various cellular processes, including inflammatory response, apoptosis, and cellular differentiation .
Result of Action
Given its target, it may influence cellular processes regulated by MAPK10, potentially affecting cell proliferation, differentiation, and survival .
properties
IUPAC Name |
5-(4-bromo-2-chlorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWMNJVPXQFJLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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